REACTION_CXSMILES
|
[CH:1]([CH:3]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:2].[N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=O)[CH:24]=1>C1C=CC=CC=1>[N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH2:29][CH2:3][CH:1]=[O:2])[CH:24]=1
|
Name
|
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 3 h at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another 3 h at 80° C
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The cooled benzene solution is extracted with 250 ml, 100 ml and finally 50 ml 0.1 N HCl
|
Type
|
EXTRACTION
|
Details
|
The acidic H2O phases are finally extracted with 150 ml ether
|
Type
|
CUSTOM
|
Details
|
The H2O phase is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 150 ml EtOAc each time
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and partial evaporation of the organic phases yield 0.4 l of a solution of 3-(pyridin-3-yl)propen-1-one in EtOAc
|
Type
|
FILTRATION
|
Details
|
Hydrogenation of the above solutions in the presence of 5% Pd/C, filtration of the catalyst, evaporation and column chromatography (SiO2; EtOAc)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |